molecular formula C15H13ClN2O3 B11687198 N'-[(E)-(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide

N'-[(E)-(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide

Cat. No.: B11687198
M. Wt: 304.73 g/mol
InChI Key: RZMUBHSDWGPXJW-RQZCQDPDSA-N
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Description

N’-[(E)-(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide is a chemical compound known for its diverse applications in scientific research. This compound is part of the hydrazone family, which is characterized by the presence of the functional group -NH-N=CH-. Hydrazones are known for their versatility and biological activity, making them valuable in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 5-chloro-2-hydroxy-3-methoxybenzaldehyde and benzohydrazide. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions for several hours . The product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines .

Mechanism of Action

The mechanism of action of N’-[(E)-(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide involves its interaction with biological molecules and metal ions. As a ligand, it can form stable complexes with metal ions, which can then interact with biological targets. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This compound’s combination of chloro, hydroxy, and methoxy groups enhances its ability to form stable metal complexes and exhibit significant biological activity .

Properties

Molecular Formula

C15H13ClN2O3

Molecular Weight

304.73 g/mol

IUPAC Name

N-[(E)-(5-chloro-2-hydroxy-3-methoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C15H13ClN2O3/c1-21-13-8-12(16)7-11(14(13)19)9-17-18-15(20)10-5-3-2-4-6-10/h2-9,19H,1H3,(H,18,20)/b17-9+

InChI Key

RZMUBHSDWGPXJW-RQZCQDPDSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)/C=N/NC(=O)C2=CC=CC=C2)Cl

Canonical SMILES

COC1=CC(=CC(=C1O)C=NNC(=O)C2=CC=CC=C2)Cl

Origin of Product

United States

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